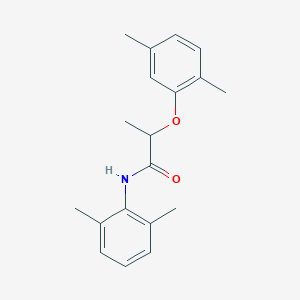
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide, also known as DPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of selective estrogen receptor modulators (SERMs) and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide selectively binds and activates ERβ, leading to downstream signaling pathways that regulate gene expression and cellular function. The specific mechanism of action of 2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide on ERβ is still being investigated, but it is thought to involve conformational changes in the receptor that result in altered interactions with co-regulatory proteins.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide has been shown to have a range of biochemical and physiological effects, including regulation of gene expression, modulation of immune function, and protection against oxidative stress. This compound has also been studied for its potential applications in the treatment of various diseases, including cancer, osteoporosis, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide in scientific research is its selective activation of ERβ, which allows for the study of the specific role of this receptor in various biological processes. However, one limitation of using 2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide is its relatively low potency compared to other SERMs, which may require higher concentrations of the compound to achieve desired effects.
Future Directions
There are many potential future directions for research on 2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide and its applications in scientific research. Some possible areas of investigation include the development of more potent and selective ERβ agonists, the identification of novel downstream signaling pathways regulated by ERβ, and the exploration of the role of ERβ in various diseases and physiological processes.
In conclusion, 2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a selective mechanism of action, activates ERβ, and has a range of biochemical and physiological effects. While there are some limitations to using 2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide in scientific research, there are many potential future directions for investigation of this compound and its applications.
Synthesis Methods
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenol with 2,6-dimethylbenzoyl chloride, followed by reaction with 2-amino-2-methylpropanol and subsequent purification steps. The synthesis of 2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide has been optimized and improved over time, resulting in high yields of pure compound.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of estrogen receptor biology. This compound has been shown to selectively activate estrogen receptor beta (ERβ) and has been used as a tool to study the role of this receptor in various biological processes.
properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C19H23NO2/c1-12-9-10-13(2)17(11-12)22-16(5)19(21)20-18-14(3)7-6-8-15(18)4/h6-11,16H,1-5H3,(H,20,21) |
InChI Key |
CQSJDBRJHGKRRU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)

![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)
![2-(2,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249976.png)
![2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B249977.png)

![3-[(Phenylacetyl)amino]benzamide](/img/structure/B249979.png)

![Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249984.png)
![Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249986.png)
![Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B249988.png)
![2-fluoro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B249989.png)

![3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B249992.png)